1-(2,4-Dihydroxyphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dihydroxyphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone is a synthetic organic compound that features both phenolic and thiazole functional groups. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Coupling with the Phenolic Compound: The thiazole derivative is then coupled with a 2,4-dihydroxyphenyl compound through a condensation reaction, often using a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dihydroxyphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Ethers, esters.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone would depend on its specific application. For example, if it is used as an inhibitor in biological systems, it might interact with specific enzymes or receptors, blocking their activity. The phenolic and thiazole groups could play a role in binding to the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dihydroxyphenyl)-2-(1,3-thiazol-4-yl)ethanone: Lacks the methyl group on the thiazole ring.
1-(2,4-Dihydroxyphenyl)-2-(2-methyl-1,3-oxazol-4-yl)ethanone: Contains an oxazole ring instead of a thiazole ring.
Uniqueness
1-(2,4-Dihydroxyphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone is unique due to the presence of both phenolic and thiazole functional groups, which can contribute to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
51625-77-5 |
---|---|
Molecular Formula |
C12H11NO3S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C12H11NO3S/c1-7-13-8(6-17-7)4-11(15)10-3-2-9(14)5-12(10)16/h2-3,5-6,14,16H,4H2,1H3 |
InChI Key |
ZYUKDDGJESKRAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.